![molecular formula C17H20N2O2 B5347607 N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Mechanism of Action
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea selectively binds to the mGluR5 receptor and blocks its activation by glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory. By blocking mGluR5 activation, this compound reduces the excitability of neurons and modulates synaptic transmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine. It has also been shown to regulate the expression of various genes involved in synaptic plasticity and neuronal development. This compound has been found to have neuroprotective effects, reducing neuronal damage and apoptosis in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a highly selective antagonist of mGluR5 and has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its high cost and low solubility in water. Additionally, this compound has a short half-life and may require multiple doses to achieve therapeutic effects.
Future Directions
Future research on N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea could focus on developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, could be further explored. Finally, the role of mGluR5 in synaptic plasticity and learning and memory could be further elucidated using this compound as a pharmacological tool.
Synthesis Methods
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea can be synthesized using a two-step process. First, 4-methoxyphenethylamine is reacted with 4-methylphenylisocyanate to form the corresponding urea intermediate. This intermediate is then treated with hydrochloric acid to yield this compound as a white crystalline powder with a purity of over 99%.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-8-15(9-5-12)19-17(20)18-13(2)14-6-10-16(21-3)11-7-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMLEPLYOTCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(4-bromophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B5347526.png)
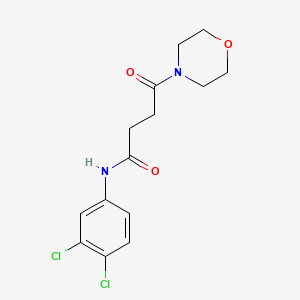
![1-{2-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl}azepan-2-one](/img/structure/B5347541.png)
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)
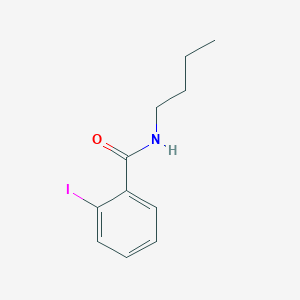
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)
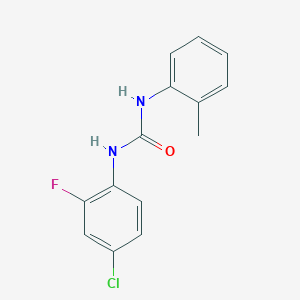
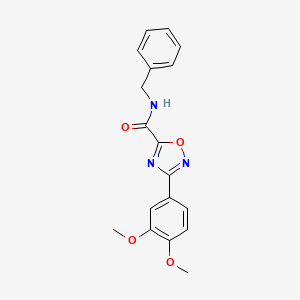
![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
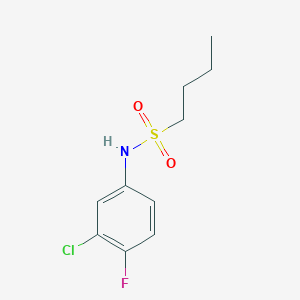
![methyl 4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]benzoate](/img/structure/B5347602.png)
![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5347612.png)